JTUBSSUSNOHKBX-UHFFFAOYSA-N
Description
Based on analogous compounds in the literature (e.g., ), it is hypothesized to belong to a class of trifluoromethyl-substituted pyridine derivatives. These compounds often exhibit unique physicochemical properties, such as enhanced metabolic stability and lipophilicity, making them valuable in pharmaceutical and agrochemical research .
Properties
Molecular Formula |
C19H18N4OS2 |
|---|---|
Molecular Weight |
382.5 |
InChI |
InChI=1S/C19H18N4OS2/c1-2-12-25-19-21-23-17(24)15-13-22(10-8-14-6-4-3-5-7-14)11-9-16(15)20-18(23)26-19/h1,3-7H,8-13H2 |
InChI Key |
JTUBSSUSNOHKBX-UHFFFAOYSA-N |
SMILES |
C#CCSC1=NN2C(=O)C3=C(CCN(C3)CCC4=CC=CC=C4)N=C2S1 |
Origin of Product |
United States |
Comparison with Similar Compounds
The following comparison is based on structurally related compounds from and inferred analogs. Key similarities and differences are highlighted:
Table 1: Physicochemical Properties of JTUBSSUSNOHKBX-UHFFFAOYSA-N and Analogous Compounds
Notes:
- This compound shares structural motifs with trifluoromethylpyridine derivatives but may differ in substituents (e.g., amine vs. imidamide groups).
- The presence of chlorine in JTUBSSUSNOHKBX (inferred from ) could enhance halogen bonding interactions compared to non-chlorinated analogs .
Key Findings :
- Chlorinated analogs like JTUBSSUSNOHKBX may require lower temperatures for stability during synthesis compared to non-chlorinated derivatives .
- Amine-substituted derivatives exhibit higher reactivity in nucleophilic substitution reactions, whereas imidamide derivatives show preference for electrophilic aromatic substitution .
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